1-Butyl-2-thiourea

Description

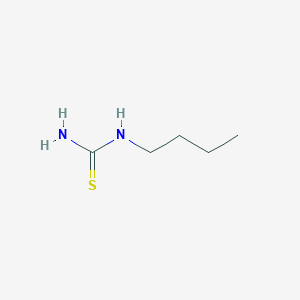

Structure

3D Structure

Properties

IUPAC Name |

butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEGXJPUFRVCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061744 | |

| Record name | Thiourea, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-32-1 | |

| Record name | N-Butylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX8I3D6G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibutyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibutyl-2-thiourea, a versatile compound with applications in various industrial and research settings. This document details its chemical and physical properties, experimental protocols for its synthesis, and discusses its biological activities and potential mechanisms of action, making it a valuable resource for professionals in drug development and chemical research.

Core Properties and Identification

1,3-Dibutyl-2-thiourea, also known as N,N'-dibutylthiourea, is a symmetrical N,N'-dialkyl thiourea derivative.[1] It is identified by the Chemical Abstracts Service (CAS) number 109-46-6 .[2][3][4]

Physicochemical Properties

The key physical and chemical properties of 1,3-Dibutyl-2-thiourea are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C9H20N2S | [3] |

| Molecular Weight | 188.33 g/mol | [1][3] |

| Appearance | White to yellowish crystalline powder | [1][2] |

| Melting Point | 63-67 °C | [2][3] |

| Boiling Point | 122 °C at 14 mmHg | [2][3] |

| Density | 0.942 - 1.089 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water | [2][3] |

| Flash Point | 186 °C | [2] |

| Vapor Pressure | 0.0203 mmHg at 25 °C | [2] |

Safety and Hazard Information

1,3-Dibutyl-2-thiourea is classified with the hazard code Xn and is associated with the risk statements R20/21/22, indicating it is harmful by inhalation, in contact with skin, and if swallowed.[2][4] Safety precautions include wearing suitable protective clothing and gloves (S36/37).[2][4] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[4] The LD50 (oral, rabbit) is 350 mg/kg.[3]

| Hazard Information | Details | Source(s) |

| Hazard Codes | Xn | [2][3] |

| Risk Statements | R20/21/22 | [2] |

| Safety Statements | S36/37 | [2] |

| GHS Hazard Statements | H302, H312, H317, H372, H411 | [4] |

| Toxicity | LD50 orally in Rabbit: 350 mg/kg | [3] |

Synthesis and Experimental Protocols

The synthesis of N,N'-disubstituted thioureas like 1,3-Dibutyl-2-thiourea can be achieved through several one-pot methods, which are noted for their simplicity and mild reaction conditions.[5]

General Experimental Protocol for Synthesis

A common and efficient method for synthesizing symmetrical N,N'-dialkylthioureas involves the reaction of a primary amine with carbon disulfide. The following is a generalized protocol that can be adapted for the synthesis of 1,3-Dibutyl-2-thiourea.

Materials:

-

n-Butylamine

-

Carbon disulfide

-

Water or an appropriate organic solvent (e.g., acetone)

-

Oxidizing agent (e.g., hydrogen peroxide, air)

Procedure:

-

Dissolve n-butylamine (0.1 mol) in water (100 mL).

-

Add carbon disulfide (0.05 mol) dropwise to the solution with vigorous stirring at room temperature.

-

Continue stirring to allow for the formation of the dithiocarbamate intermediate.

-

Introduce an oxidizing agent, such as by bubbling air through the reaction mixture for 2-3 hours, to facilitate the formation of the thiourea.[5]

-

The 1,3-Dibutyl-2-thiourea product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and a small amount of cold ethanol to remove any unreacted starting materials.[5]

-

Dry the purified product under a vacuum.

The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

Biological Activity and Potential Applications

Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest to researchers in drug development.[6][7] These activities include antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[5][8]

The thiourea moiety is considered a key pharmacophore due to its ability to form multiple hydrogen bonds and interact with various biological targets.[9] The lipophilic nature of the butyl groups in 1,3-Dibutyl-2-thiourea can influence its pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 1,3-Dibutyl-2-thiourea are not extensively detailed in the available literature, the broader class of thiourea derivatives has been shown to exert its biological effects through various mechanisms. For instance, in the context of cancer, thiourea derivatives have been found to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9][10] Some derivatives act as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[8][11]

The general mechanism often involves the interaction of the thiocarbonyl group with biological macromolecules. The following diagram illustrates a generalized workflow for investigating the biological activity of a thiourea derivative.

Caption: A generalized workflow for the investigation of a thiourea derivative.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a thiourea derivative, leading to an anti-cancer effect.

Caption: A hypothetical signaling pathway inhibited by a thiourea derivative.

Industrial Applications

Beyond its potential in drug discovery, 1,3-Dibutyl-2-thiourea has established uses in various industrial processes. It is utilized as a vulcanization accelerator in the rubber industry and as an anticorrosive agent in paints and glue removers.[2][3]

This guide serves as a foundational resource for researchers and professionals. Further in-depth studies are encouraged to fully elucidate the mechanisms of action and explore the full therapeutic and industrial potential of 1,3-Dibutyl-2-thiourea.

References

- 1. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dibutyl-2-thiourea CAS 109-46-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Butyl-2-thiourea (CAS Number: 1516-32-1). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, in line with established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD).

Core Physicochemical Properties

This compound, with the molecular formula C₅H₁₂N₂S, is a mono-substituted thiourea derivative. Understanding its physicochemical properties is fundamental for its application in research and development, particularly in fields like medicinal chemistry and materials science.

Data Presentation

The available quantitative data for this compound is summarized in the table below. It is important to note that some values are estimates and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂S | --INVALID-LINK-- |

| Molecular Weight | 132.23 g/mol | --INVALID-LINK-- |

| CAS Number | 1516-32-1 | --INVALID-LINK-- |

| Melting Point | 75.0 - 79.0 °C | --INVALID-LINK-- |

| 76 - 78 °C | --INVALID-LINK-- | |

| 79 °C | --INVALID-LINK-- | |

| Boiling Point | 245 °C (estimate) | --INVALID-LINK-- |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (XLogP3) | 1.71090 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound are provided below. These are generalized protocols and may require optimization for the specific substance.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[1]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2°C).[1]

-

Boiling Point Determination (OECD 103)

For substances that are solid at room temperature, the boiling point is determined at reduced pressure and extrapolated to standard atmospheric pressure. The OECD Guideline 103 describes several methods, including the ebulliometer, dynamic, and Siwoloboff methods.[3][4]

-

Apparatus: A device for measuring boiling point under variable pressure, heating mantle, thermometer, and vacuum pump.

-

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel and heated.

-

The pressure in the apparatus is gradually reduced until the substance boils.

-

The temperature and pressure are recorded simultaneously.

-

This measurement is repeated at several different pressures.

-

The boiling point at standard pressure (101.325 kPa) is then determined by extrapolation of the vapor pressure-temperature curve.

-

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

-

Apparatus: Shaking apparatus (e.g., orbital shaker), constant temperature bath, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted solution is determined using a calibrated analytical method.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

-

Partition Coefficient (n-octanol/water) Determination (OECD 107, Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a key parameter for predicting the lipophilicity and environmental fate of a substance.[5][6][7]

-

Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC, GC).

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A small, accurately weighed amount of this compound is dissolved in either water or n-octanol.

-

The solution is added to a centrifuge tube containing the other solvent. The volume ratio of the two phases is known.

-

The tube is shaken until equilibrium is reached (several hours).

-

The mixture is then centrifuged to ensure complete phase separation.[7]

-

The concentration of the solute in both the aqueous and n-octanol phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Caption: Experimental workflow for the determination of physicochemical properties.

References

An In-Depth Technical Guide to the Synthesis of 1-Butyl-2-thiourea from Butylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-Butyl-2-thiourea, a monosubstituted thiourea derivative of interest in various chemical and pharmaceutical research domains. The document details the primary synthetic methodologies, reaction mechanisms, experimental protocols, and characterization of the final product, with a focus on providing actionable information for laboratory and developmental applications.

Introduction

This compound is a valuable building block in organic synthesis and medicinal chemistry. The thiourea moiety is a key structural feature in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of monosubstituted thioureas such as this compound from readily available primary amines like butylamine is a fundamental transformation in the development of novel therapeutic agents and functional materials. This guide will focus on the most common and practical synthetic routes starting from butylamine.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound from butylamine can be primarily achieved through two effective methods: the reaction with a thiocyanate salt (such as ammonium or potassium thiocyanate) in the presence of an acid, and the reaction with carbon disulfide.

Synthesis via Thiocyanate Salt

This is a classical and widely used method for the preparation of monosubstituted thioureas. The reaction proceeds by the in-situ formation of butyl isothiocyanate from butylamine hydrochloride and a thiocyanate salt, which is then attacked by another molecule of butylamine. To favor the formation of the monosubstituted thiourea, the reaction is typically carried out with the amine hydrochloride salt.

The reaction mechanism involves the following key steps:

-

Protonation of Butylamine: Butylamine is first converted to its hydrochloride salt by treatment with an acid, typically hydrochloric acid.

-

Formation of Isothiocyanate: The butylamine hydrochloride then reacts with a thiocyanate salt (e.g., potassium thiocyanate) to form butyl isothiocyanate.

-

Nucleophilic Attack: A molecule of ammonia (generated in equilibrium or added) then acts as a nucleophile, attacking the electrophilic carbon of the butyl isothiocyanate.

-

Proton Transfer: A final proton transfer step yields the this compound product.

Synthesis via Carbon Disulfide

The reaction of primary amines with carbon disulfide is another versatile method for synthesizing thioureas. This route can be tailored to produce symmetrically disubstituted, unsymmetrically disubstituted, or, with careful control of stoichiometry and conditions, monosubstituted thioureas. The reaction proceeds through a dithiocarbamate intermediate.

The mechanism for the formation of a monosubstituted thiourea via this route in the presence of ammonia can be outlined as follows:

-

Nucleophilic Addition: Butylamine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate.

-

Deprotonation: The dithiocarbamic acid is deprotonated to form a dithiocarbamate salt.

-

Reaction with Ammonia: The dithiocarbamate can then react with ammonia.

-

Elimination: Subsequent elimination of hydrogen sulfide leads to the formation of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₂N₂S | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| Melting Point | 76-78 °C | |

| Appearance | White to pale cream crystals or powder | |

| Purity (Typical) | ≥97.5% (HPLC) | |

| Yield (from Thiocyanate) | Variable, typically moderate to good | |

| Yield (from Carbon Disulfide) | Can be high, up to 91% for related disubstituted thioureas | [2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from butylamine via the two primary methods.

Method 1: Synthesis from Butylamine Hydrochloride and Potassium Thiocyanate

This protocol is adapted from general procedures for the synthesis of monosubstituted thioureas.[3]

Materials:

-

Butylamine

-

Concentrated Hydrochloric Acid

-

Potassium Thiocyanate

-

Ethanol

-

Water

Procedure:

-

Preparation of Butylamine Hydrochloride: In a fume hood, cautiously add concentrated hydrochloric acid to an equimolar amount of butylamine in a flask, with cooling in an ice bath. The butylamine hydrochloride will precipitate. Isolate the salt by filtration and dry it thoroughly.

-

Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the dried butylamine hydrochloride (1.0 equivalent) and potassium thiocyanate (1.0 equivalent) in a mixture of ethanol and water.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the crude this compound by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product under vacuum.

Method 2: Synthesis from Butylamine and Carbon Disulfide with Ammonia

This protocol is a conceptual adaptation for monosubstituted thiourea synthesis based on general methods for reacting amines with carbon disulfide.[4][5]

Materials:

-

Butylamine

-

Carbon Disulfide

-

Aqueous Ammonia

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place a solution of aqueous ammonia in a mixture of ethanol and water.

-

Addition of Butylamine: Add butylamine (1.0 equivalent) to the flask.

-

Addition of Carbon Disulfide: Cool the flask in an ice bath. From the dropping funnel, add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. A vigorous reaction may occur, so the addition rate should be controlled.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to reflux for an additional period to ensure the completion of the reaction. Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture to induce crystallization of the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture.

-

Drying: Dry the purified this compound under vacuum.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data is available for confirmation of the butyl group and the N-H protons. |

| ¹³C NMR | Spectral data is available for confirmation of the carbon skeleton, including the characteristic thiocarbonyl (C=S) signal. |

| FTIR (cm⁻¹) | Expect characteristic peaks for N-H stretching, C-H stretching of the butyl group, and C=S stretching. |

Visualizations

Reaction Pathway: Synthesis from Butylamine Hydrochloride and Potassium Thiocyanate

Caption: Reaction scheme for the synthesis of this compound from butylamine via the thiocyanate route.

Experimental Workflow: General Synthesis and Purification

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound from butylamine. Both the thiocyanate and carbon disulfide routes offer viable pathways to the desired product. The choice of method may depend on the availability of reagents, desired scale, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the laboratory preparation and further investigation of this important thiourea derivative.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

An In-depth Technical Guide on the Health and Safety Data for 1-Butyl-2-thiourea

Disclaimer: The health and safety information for 1-Butyl-2-thiourea (CAS: 1516-32-1) is limited. Much of the available data pertains to the closely related and more extensively studied compound, 1,3-dibutyl-2-thiourea (CAS: 109-46-6). This guide provides data for both compounds where available and clearly indicates the substance . Researchers should exercise caution and consider the data for 1,3-dibutyl-2-thiourea as potentially indicative but not definitive for this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound and 1,3-dibutyl-2-thiourea.

| Property | This compound | 1,3-dibutyl-2-thiourea |

| CAS Number | 1516-32-1[1][2][3][4] | 109-46-6 |

| Molecular Formula | C5H12N2S[1][2][4] | C9H20N2S |

| Molecular Weight | 132.23 g/mol [1][4] | 188.33 g/mol |

| Appearance | White to Almost white powder to crystal | White crystalline powder |

| Melting Point | 75.0 to 79.0 °C[1] | 63-65 °C |

| Boiling Point | 245°C (estimate)[1] | Not available |

| Density | 1.005 (estimate)[1] | 1.089 g/cm³ (diffraction) |

| Solubility | Not available | Soluble in water. |

Toxicological Data

The following tables summarize the available toxicological data. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is referenced for hazard identification.

| Endpoint | Species | Route | Value | Reference Compound |

| LD50 | Mouse | Peritoneal | 300 mg/kg[1] | This compound |

| Acute Toxicity (Oral) | - | Oral | Category 4 (Harmful if swallowed)[5] | 1,3-dibutyl-2-thiourea |

| Acute Toxicity (Dermal) | - | Dermal | Category 4 (Harmful in contact with skin) | 1,3-dibutyl-2-thiourea |

| Hazard | GHS Classification | Notes | Reference Compound |

| Skin Sensitization | Skin Sens. 1A (May cause an allergic skin reaction)[6] | 1,3-dibutyl-2-thiourea | |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1 (Causes damage to organs through prolonged or repeated exposure)[6] | The thyroid gland is a potential target.[7][8] | 1,3-dibutyl-2-thiourea |

| Carcinogenicity | Limited evidence of a carcinogenic effect.[9] | Thiourea has been shown to cause thyroid tumors in animal studies.[10] | Thiourea |

| Reproductive Toxicity | Possible risk of harm to the unborn child.[9] | Thiourea | |

| Aquatic Hazard | Aquatic Chronic 2 (Toxic to aquatic life with long lasting effects)[6] | 1,3-dibutyl-2-thiourea |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[11][12]

Principle: The test involves a stepwise procedure with the use of a small number of animals (typically 3) of a single sex per step.[13] The presence or absence of compound-related mortality at one dose level determines the subsequent step.[13]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[14] Females are recommended as they are generally slightly more sensitive.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.[13][14]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[13][14] Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[15]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[14][16] Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Stepwise Procedure:

-

Step 1: A group of 3 animals is dosed at a predetermined starting dose.

-

Step 2: If mortality occurs, the next step involves dosing another 3 animals at a lower dose level. If no mortality occurs, the next step is to dose 3 more animals at a higher dose level.

-

Step 3: This process is continued until the criteria for classification are met. The classification is based on the number of animals that die at specific dose levels.

-

The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization.[17][18][19]

Principle: The test is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[17][18][19][20] This proliferation is proportional to the dose and potency of the allergen and is measured by the incorporation of a radiolabelled nucleoside into the DNA of dividing lymphocytes.[17][18]

Methodology:

-

Animal Selection: Typically, CBA/J strain mice are used. A minimum of four animals per dose group is required.[18]

-

Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control group, and a positive control group are used. The highest concentration should maximize exposure without causing systemic toxicity or excessive local irritation.[17]

-

Induction Phase: For three consecutive days, the test substance or vehicle is applied to the dorsal surface of each ear of the mice.[20]

-

Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM).

-

Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.

Signaling Pathways and Experimental Workflows

Thiourea and its derivatives are known to have goitrogenic effects, meaning they can interfere with thyroid function.[7][8] The primary mechanism is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[21][22]

Caption: Proposed mechanism of this compound induced thyroid toxicity via inhibition of thyroid peroxidase.

The following diagram illustrates the decision-making process in the Acute Toxic Class Method.

Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method starting at 300 mg/kg.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1516-32-1 Cas No. | Butyl-2-thiourea | Apollo [store.apolloscientific.co.uk]

- 4. N-(n-Butyl)thiourea, 98% | Fisher Scientific [fishersci.ca]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. Thiourea - Wikipedia [en.wikipedia.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Standardisation and international adoption of defined approaches for skin sensitisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. research.psu.ac.th [research.psu.ac.th]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. ftp.cdc.gov [ftp.cdc.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 21. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of 1-Butyl-2-thiourea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Butyl-2-thiourea

This compound is an organic compound featuring a thiourea core with a butyl substituent on one of the nitrogen atoms. Thiourea and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and application. Understanding the solubility of this compound in various organic solvents is essential for its purification, crystallization, and use in synthetic and biological studies.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. Product information from suppliers such as Sigma-Aldrich for this compound (CAS Number: 1516-32-1) explicitly states that analytical data, including solubility, is not collected for this particular compound[1].

For comparative purposes, the solubility of the parent compound, thiourea, has been extensively studied. For instance, its solubility in various monosolvents, including alcohols, ketones, and esters, has been determined over a range of temperatures[2][3][4]. This data for thiourea can serve as a useful reference point for estimating the potential behavior of its alkyl derivatives. It is generally expected that the introduction of a butyl group would increase the lipophilicity of the molecule, potentially leading to higher solubility in nonpolar organic solvents compared to the more polar parent compound.

Experimental Protocols for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of a solid compound like this compound in organic solvents. This protocol is based on the widely used static gravimetric method, which has been successfully applied to determine the solubility of thiourea[2].

Materials and Apparatus

-

Solute: this compound of high purity.

-

Solvents: A range of organic solvents of analytical grade.

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer.

-

Thermostatic water bath for temperature control.

-

Calibrated digital thermometer.

-

Analytical balance with a precision of ±0.1 mg.

-

Syringes with filters (e.g., 0.45 µm pore size).

-

Drying oven.

-

Vials for sample collection.

-

Experimental Procedure (Static Gravimetric Method)

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment. The temperature of the solvent inside the vessel is monitored with a calibrated digital thermometer.

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the glass vessel.

-

Equilibration: The resulting suspension is continuously stirred at a constant temperature to allow the system to reach solid-liquid equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Sample Withdrawal: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to settle for a predetermined period to allow the undissolved solid to precipitate. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed vial. The mass of the wet sample is recorded. The vial is then placed in a drying oven at a suitable temperature to evaporate the solvent completely. After drying, the vial containing the solute residue is weighed again.

-

Calculation of Solubility: The mole fraction solubility (x) of this compound in the solvent can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (solute).

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Data Collection: The experiment is repeated at different temperatures to obtain the temperature-dependent solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol, based on the established gravimetric method for the parent compound thiourea, offers a reliable starting point for experimental design. The provided workflow diagram further clarifies the logical steps involved in solubility determination. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the broader application of this compound in research and development.

References

An In-depth Technical Guide to the Melting and Boiling Points of 1,3-Dibutyl-2-thiourea

An Important Note on Compound Identification: This technical guide focuses on the physical properties of 1,3-Dibutyl-2-thiourea (CAS No. 109-46-6). While the initial query specified "1-Butyl-2-thiourea," publicly available scientific literature and chemical supplier databases contain extensive, consistent data for the N,N'-disubstituted "1,3-dibutyl" derivative, whereas verifiable data for the N-monosubstituted "1-butyl" compound is scarce. It is therefore highly probable that the compound of interest for research and development purposes is 1,3-Dibutyl-2-thiourea.

This document provides a comprehensive overview of the melting and boiling points of 1,3-Dibutyl-2-thiourea, complete with detailed experimental protocols for their determination, for researchers, scientists, and professionals in drug development.

Data Presentation: Physical Properties

The melting and boiling points of 1,3-Dibutyl-2-thiourea are summarized in the table below. The data has been compiled from various chemical data sources. It is important to note the variations in boiling point, which are likely attributable to the different pressures under which the measurements were taken.

| Physical Property | Value | Notes |

| Melting Point | 62 - 67 °C | A range is commonly reported, which is typical for organic compounds.[1][2][3][4][5][6][7] |

| Boiling Point | 252 °C | At atmospheric pressure.[1] |

| >184.7 – <217.6 °C | Range observed under unspecified conditions.[2] | |

| 122 °C | At a reduced pressure of 14 mmHg.[3][7] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[8][9][10] The following sections detail the standard methodologies for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][5][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup.[3]

-

Thermometer (high accuracy).

-

Mortar and pestle.

-

Heating medium (e.g., mineral oil for Thiele tube).[5]

Procedure:

-

Sample Preparation: The sample of 1,3-Dibutyl-2-thiourea must be completely dry and finely powdered.[10] If necessary, grind the crystalline solid using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[12] Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[4][12] The packed sample height should be approximately 2-3 mm.[4][12]

-

Initial Rough Measurement (Optional but Recommended): To save time, a rapid determination can be performed by heating the sample at a fast rate (e.g., 4-5°C per minute) to find an approximate melting range.[4]

-

Accurate Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.[3][5]

-

Heat the apparatus rapidly to about 15°C below the approximate melting point found in the rough measurement.[4]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]

-

Record the melting range:

-

A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]

-

For small sample quantities, the Thiele tube method provides an accurate measurement of the boiling point.[1][13]

Apparatus:

-

Small test tube (fusion tube).

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Rubber band or thread.

-

Heating oil (e.g., mineral oil).

-

Heat source (e.g., Bunsen burner with a small flame).[1][13]

Procedure:

-

Sample Preparation: Place a small amount (about 0.5 mL) of the liquid sample into the small test tube.

-

Assembly:

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][14]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[1]

-

Insert the entire assembly into the Thiele tube containing heating oil. The rubber band must remain above the oil level to prevent it from softening and failing.

-

-

Heating:

-

Observation and Measurement:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][6][15] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just beginning to be drawn back into the capillary tube.[1][6][7] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.[7][16]

-

Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a solid organic compound like 1,3-Dibutyl-2-thiourea.

Workflow for Physical Property Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. store.astm.org [store.astm.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to 1-Butyl-2-thiourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-2-thiourea, a member of the substituted thiourea class of compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2] This document details the physicochemical properties, a representative synthetic protocol, and the potential applications of this compound in drug development and research.

Physicochemical Properties

This compound, also known as N-Butylthiourea, is an organosulfur compound. Its core structure consists of a thiourea group with a butyl substituent on one of the nitrogen atoms. The quantitative data for this compound are summarized in the table below for clear reference.

| Property | Value | Reference |

| Molecular Formula | C5H12N2S | [3][4] |

| Molecular Weight | 132.23 g/mol | [3][4] |

| CAS Number | 1516-32-1 | [3][4] |

| Appearance | White to yellowish crystals | [5] |

| Melting Point | 76°C to 79°C | [3][4] |

| Boiling Point | 245°C (estimate) | [3] |

| Density | 1.005 g/cm³ (estimate) | [3] |

| InChI Key | GMEGXJPUFRVCPX-UHFFFAOYSA-N | [3][4] |

| SMILES | CCCCNC(N)=S | [4] |

Experimental Protocol: One-Pot Synthesis

The synthesis of substituted thioureas can be achieved through various methods. A common and efficient approach is the one-pot reaction involving an amine and carbon disulfide.[1] The following protocol is a representative method for the synthesis of N-substituted thioureas like this compound.

Method: Oxidative Coupling of Butylamine and Carbon Disulfide.

Principle: This method involves the reaction of a primary amine (butylamine) with carbon disulfide to form a dithiocarbamate intermediate. Subsequent oxidation of this intermediate yields the corresponding thiourea.[6]

Materials:

-

n-Butylamine

-

Carbon Disulfide (CS2)

-

30% Hydrogen Peroxide (H2O2)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of n-butylamine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise while maintaining vigorous stirring at room temperature.

-

Continue stirring the mixture for approximately 30 minutes to facilitate the formation of the dithiocarbamate salt intermediate.

-

Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. An exothermic reaction is expected, leading to the precipitation of the product.

-

Continue to stir the reaction for an additional hour at room temperature to ensure the completion of the reaction.

-

Collect the precipitated solid product via filtration.

-

Wash the crude product with water to remove any unreacted starting materials and water-soluble byproducts.

-

Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

-

Dry the purified product under a vacuum.

Visualized Experimental Workflow

The logical flow of the one-pot synthesis protocol is depicted in the following diagram.

Caption: A flowchart illustrating the one-pot synthesis of this compound.

Applications in Drug Development and Research

Thiourea and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[7] While research specifically on this compound may be limited, the broader class of compounds exhibits significant potential in several therapeutic areas.

-

Anticancer Activity: Many thiourea derivatives have demonstrated promising results as anticancer agents.[7][8] Their proposed mechanisms include the induction of apoptosis and the inhibition of signaling pathways crucial for the proliferation and survival of cancer cells.[8]

-

Antioxidant Properties: Thiourea derivatives are known to be effective scavengers of reactive oxygen species.[9] This antioxidant activity is crucial for preventing oxidative stress in biological systems, which is implicated in numerous diseases.

-

Enzyme Inhibition: This class of compounds has been investigated for its ability to inhibit various enzymes. For instance, certain thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[10]

-

Antimicrobial and Antiviral Agents: The thiourea moiety is a key component in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2] They have been evaluated as potential treatments for tuberculosis and HIV.[2][10]

-

Sensors and Chelators: The ability of the thiourea group to coordinate with metal ions has led to the development of derivatives as chemosensors for detecting heavy metals like mercury.[10]

The versatility of the thiourea scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for drug design.[11] The butyl group in this compound, for example, increases its lipophilicity compared to thiourea itself, which can influence its biological activity and membrane permeability. Further research into this compound and its analogues could lead to the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. N-(n-Butyl)thiourea, 98% | Fisher Scientific [fishersci.ca]

- 5. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Theoretical Frontiers in Thiourea Derivative Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile and highly promising class of compounds in the fields of medicinal chemistry and materials science. Their unique structural features, characterized by the presence of a central thiocarbonyl group flanked by amino groups, allow for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. Theoretical and computational studies have become indispensable tools in navigating this landscape, enabling the rational design and optimization of thiourea derivatives for specific applications. This technical guide provides a comprehensive overview of the core theoretical methodologies employed in the study of these compounds, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways.

Core Theoretical Methodologies

The exploration of thiourea derivatives is significantly enhanced by a suite of computational techniques that predict their behavior and properties at the molecular level. These methods not only accelerate the discovery process but also provide deep insights into the mechanisms of action, guiding further experimental work.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] This approach is instrumental in predicting the activity of novel thiourea derivatives and identifying the key molecular features that govern their efficacy.

Experimental Protocol: QSAR Model Development

A typical QSAR study involves the following steps:

-

Data Set Preparation: A dataset of thiourea derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.[2]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.[1]

-

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is employed to develop a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).[2]

-

Model Validation: The predictive ability of the QSAR model is rigorously assessed using various statistical parameters.

Data Presentation: QSAR Model Statistics

| Model Parameter | Description | Typical Value/Range |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. | > 0.5 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value with p < 0.05 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Table 1: Key statistical parameters for evaluating the robustness and predictive power of a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiourea derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[2] This method is crucial for understanding the binding mode of thiourea derivatives to their biological targets and for virtual screening of large compound libraries.

Experimental Protocol: Molecular Docking of Thiourea Derivatives

-

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the thiourea derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Binding Site Identification: The active site or binding pocket of the receptor is identified, often based on the location of a co-crystallized native ligand.[2]

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. The docking score provides an estimate of the binding free energy.

Data Presentation: Molecular Docking Results

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiourea Derivative A | E. coli DNA Gyrase | -8.5 | ASP73, GLY77, ARG76 |

| Thiourea Derivative B | COX-2 | -9.2 | ARG120, TYR355, SER530 |

| Thiourea Derivative C | 5-LOX | -7.8 | HIS367, HIS372, ILE406 |

Table 2: Example of quantitative data obtained from molecular docking studies of thiourea derivatives against various protein targets.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[3] For thiourea derivatives, DFT calculations are employed to determine a wide range of electronic properties that are crucial for understanding their reactivity and intermolecular interactions.

Experimental Protocol: DFT Calculations

-

Geometry Optimization: The three-dimensional structure of the thiourea derivative is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical infrared (IR) spectra.

-

Calculation of Electronic Properties: Various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Data Presentation: Quantum Chemical Parameters from DFT

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| ΔE (LUMO-HOMO Energy Gap) | The difference in energy between the LUMO and HOMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Table 3: Key quantum chemical parameters calculated for thiourea derivatives using DFT and their significance in predicting molecular properties.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. For thiourea derivatives, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that may occur.[4]

Experimental Protocol: MD Simulation of a Thiourea Derivative-Protein Complex

-

System Preparation: The docked complex of the thiourea derivative and the target protein is placed in a simulation box, which is then solvated with water molecules and neutralized with counter-ions.[4]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[4]

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules to relax around the protein-ligand complex.[4]

-

Production Run: The production MD simulation is run for a specified period (typically nanoseconds), during which the trajectories of all atoms are saved at regular intervals.

-

Trajectory Analysis: The saved trajectories are analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

Biological Signaling Pathways

Thiourea derivatives exert their biological effects by modulating the activity of specific enzymes, which in turn are components of larger cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for predicting potential therapeutic effects and side effects.

Inhibition of Bacterial DNA Gyrase

Several thiourea derivatives have shown potent antibacterial activity by targeting DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA.[5] Inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately causing bacterial cell death.[5][6]

Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives disrupts DNA replication and transcription, leading to cell death.

The inhibition of DNA gyrase by compounds like certain thiourea derivatives can trigger a cascade of events within the bacterial cell. The initial trapping of the gyrase-DNA complex leads to the formation of double-stranded DNA breaks.[7] This DNA damage activates the SOS response, a DNA repair system. However, overwhelming DNA damage can lead to the generation of reactive oxygen species (ROS), ultimately culminating in an oxidative damage-induced cell death pathway.[7]

Caption: A proposed oxidative damage pathway initiated by DNA gyrase inhibition.

Dual Inhibition of COX-2 and 5-LOX in the Arachidonic Acid Pathway

Chronic inflammation is a hallmark of many diseases, including cancer. The arachidonic acid (AA) pathway plays a central role in inflammation, with two key enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), producing pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[8][9] Some thiourea derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for safer anti-inflammatory drugs.[9]

Caption: Dual inhibition of COX-2 and 5-LOX by thiourea derivatives in the arachidonic acid pathway, blocking the production of pro-inflammatory mediators.

Conclusion

Theoretical studies are a cornerstone of modern drug discovery and materials science, and their application to the study of thiourea derivatives has proven to be particularly fruitful. The methodologies outlined in this guide, from QSAR and molecular docking to DFT and MD simulations, provide a powerful toolkit for researchers to design and optimize novel thiourea-based compounds with enhanced activities and desired properties. By integrating these computational approaches with experimental validation, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 6. DNA gyrase - Wikipedia [en.wikipedia.org]

- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Butyl-2-thiourea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Butyl-2-thiourea, a versatile reagent in organic synthesis. This compound, with the chemical formula C₅H₁₂N₂S, is a valuable building block for the synthesis of a variety of heterocyclic compounds and can also function as an organocatalyst. These protocols are based on established methodologies for analogous thiourea derivatives and are intended to serve as a comprehensive guide for laboratory use.

Overview of Applications

This compound is a member of the thiourea family of compounds, which are widely recognized for their utility in organic synthesis. Key applications include:

-

Synthesis of Heterocycles: Thioureas are crucial precursors for the synthesis of various biologically active heterocyclic compounds, including benzothiazoles and thiazolidinones. These scaffolds are present in numerous pharmaceuticals and drug candidates.

-

Organocatalysis: Thiourea derivatives can act as hydrogen-bond donors, activating electrophiles in a variety of reactions. They are particularly effective in promoting Michael additions.

-

Corrosion Inhibition: Like other thiourea derivatives, this compound has potential applications as a corrosion inhibitor for various metals in acidic environments. This is attributed to the presence of sulfur and nitrogen atoms which can adsorb onto the metal surface.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and yields for the synthesis of heterocyclic compounds using N-substituted thioureas, which can be adapted for this compound.

| Reaction Type | Substrates | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiazolidinone Synthesis | Thiourea, Aldehyde, Mercaptoacetic acid | N/A | Toluene | Reflux | 6-12 | 70-90 |

| Benzothiazole Synthesis | 2-Aminothiophenol, Isothiocyanate | N/A | Ethanol | Reflux | 4-8 | 75-95 |

| Michael Addition (Catalyst) | α,β-Unsaturated ester, Malonate | Isothiourea catalyst | CH₂Cl₂ | Room Temp | 12-24 | 80-99 |

Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions used. Optimization may be required for reactions involving this compound.

Experimental Protocols

Disclaimer: The following protocols are adapted from general procedures for N-substituted thioureas. Researchers should perform small-scale trial reactions to optimize conditions for this compound.

Protocol 1: Synthesis of 2-Imino-4-thiazolidinone Derivatives

This protocol describes the synthesis of a 2-(butylimino)thiazolidin-4-one derivative using this compound.

Materials:

-

This compound

-

Chloroacetic acid

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Aromatic aldehyde (e.g., benzaldehyde)

Procedure:

-

Synthesis of 2-(Butylimino)thiazolidin-4-one:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) and chloroacetic acid (1 eq.) in glacial acetic acid.

-

Add anhydrous sodium acetate (1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

-

Knoevenagel Condensation:

-

In a separate flask, dissolve the synthesized 2-(butylimino)thiazolidin-4-one (1 eq.) and an aromatic aldehyde (1 eq.) in glacial acetic acid.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-arylidene-2-(butylimino)thiazolidin-4-one.

-

Protocol 2: this compound as a Precursor for Benzothiazole Synthesis

This protocol outlines the synthesis of a 2-(butylamino)benzothiazole derivative.

Materials:

-

2-Aminothiophenol

-

This compound

-

Ethanol

Procedure:

-

To a solution of 2-aminothiophenol (1 eq.) in ethanol, add this compound (1.1 eq.).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-(butylamino)benzothiazole.

Protocol 3: Catalytic Asymmetric Michael Addition

This protocol describes the use of a chiral isothiourea catalyst, for which this compound can serve as a structural motif, in a Michael addition reaction.

Materials:

-

α,β-Unsaturated p-nitrophenyl ester (1 eq.)

-

Malonate derivative (1.2 eq.)

-

Chiral isothiourea catalyst (e.g., a derivative of tetramisole) (0.1 eq.)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a dry reaction vial under an inert atmosphere, dissolve the α,β-unsaturated p-nitrophenyl ester and the malonate derivative in dichloromethane.

-

Add the chiral isothiourea catalyst to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Mandatory Visualizations

Caption: Workflow for the synthesis of 5-arylidene-2-(butylimino)thiazolidin-4-ones.

Caption: Catalytic cycle of an isothiourea-catalyzed Michael addition.

Application Notes and Protocols: Understanding Thiourea-Based Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview of the mechanism of action for thiourea and its derivatives as corrosion inhibitors, primarily for steel in acidic environments. The document includes experimental protocols for evaluation and quantitative data for reference.

Introduction

Corrosion is an electrochemical process that leads to the gradual destruction of metallic structures.[1] In industrial settings, acidic solutions used for processes like cleaning, pickling, and oil well acidizing can cause severe corrosion of metals such as mild steel.[2] Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with multiple bonds or aromatic rings, are effective corrosion inhibitors.[2][3] Among these, thiourea and its derivatives are particularly noteworthy for their high inhibition efficiency, cost-effectiveness, and ease of synthesis.[1][2] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4]

Mechanism of Action

The primary mechanism by which thiourea-based inhibitors protect metals is through adsorption onto the metal/solution interface. This process blocks active corrosion sites and forms a barrier against the aggressive acidic environment.[3][4] The key aspects of this mechanism are detailed below.

Adsorption Process

The effectiveness of thiourea derivatives is rooted in their molecular structure. The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, as well as π-electrons in aromatic rings or multiple bonds, facilitates strong adsorption onto the metal surface.[1][2] This adsorption can occur through several modes:

-

Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the sulfur atom of thiourea can be protonated, leading to a positively charged species that can interact with a negatively charged metal surface (at potentials negative to the potential of zero charge).[1][5]

-

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate covalent bond. The lone pair electrons on the sulfur and nitrogen atoms can be donated to the vacant d-orbitals of the iron atoms on the metal surface.[1][6]

-

Mixed Adsorption: In many cases, the adsorption of thiourea derivatives is a combination of both physisorption and chemisorption.[2][7] The nature of the adsorption can be influenced by factors such as temperature, inhibitor concentration, and the specific molecular structure of the derivative.

The adsorption process typically follows an established isotherm model, such as the Langmuir or Temkin adsorption isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage.[2][3][8]

Protective Film Formation

Upon adsorption, the inhibitor molecules displace water molecules from the metal surface and form a protective film.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive medium. The stability and effectiveness of this film depend on the strength of the adsorption bond and the packing density of the inhibitor molecules on the surface.[1] Derivatives with larger molecular structures or specific functional groups may form more compact and durable protective layers.[8]

Mixed-Type Inhibition

Electrochemical studies, such as potentiodynamic polarization, reveal that thiourea and its derivatives typically function as mixed-type inhibitors .[1][2][9] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By adsorbing on the metal surface, they block the active sites available for both of these electrochemical reactions, thereby reducing the overall corrosion rate.[8]

Quantitative Data on Inhibitor Performance